Cas no 89851-79-6 (1,2-Cyclopentanedicarboxamide)

1,2-Cyclopentanedicarboxamide 化学的及び物理的性質
名前と識別子
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- 1,2-Cyclopentanedicarboxamide
- cyclopentane-1,2-dicarboxamide
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- インチ: 1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)
- InChIKey: MLNHEBAJXZVWER-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C(N)=O)CCC1)N
1,2-Cyclopentanedicarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140370-1g |
Cyclopentane-1,2-dicarboxamide |
89851-79-6 | 98% | 1g |
¥6146.00 | 2024-04-26 | |
Chemenu | CM542573-1g |
Cyclopentane-1,2-dicarboxamide |
89851-79-6 | 95%+ | 1g |
$946 | 2024-07-21 |
1,2-Cyclopentanedicarboxamide 関連文献
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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9. Back matter
1,2-Cyclopentanedicarboxamideに関する追加情報
1,2-Cyclopentanedicarboxamide (CAS No. 89851-79-6): An Overview of Its Structure, Properties, and Applications in Modern Chemistry
1,2-Cyclopentanedicarboxamide (CAS No. 89851-79-6) is a cyclic amide compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique cyclopentane ring structure with two carboxamide groups attached at the 1 and 2 positions. The molecular formula of 1,2-Cyclopentanedicarboxamide is C7H10N2O2, and it has a molecular weight of approximately 154.16 g/mol.
The synthesis of 1,2-Cyclopentanedicarboxamide typically involves the reaction of cyclopentane-1,2-dicarboxylic acid with ammonia or an amine derivative. This process can be carried out under various conditions, including catalytic hydrogenation and base-catalyzed reactions. The resulting compound exhibits excellent thermal stability and solubility in polar solvents such as water and methanol.
In recent years, 1,2-Cyclopentanedicarboxamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a building block in the synthesis of more complex molecules. The cyclopentane ring provides a rigid framework that can be functionalized with a variety of substituents, making it a valuable intermediate in the development of pharmaceuticals and other fine chemicals.
Recent studies have also explored the biological activity of 1,2-Cyclopentanedicarboxamide. For instance, researchers at the University of California have reported that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 1,2-Cyclopentanedicarboxamide could be a potential lead compound for the development of new anti-inflammatory drugs.
In addition to its biological applications, 1,2-Cyclopentanedicarboxamide has shown promise in materials science. Its unique molecular structure makes it an excellent candidate for the synthesis of polymers with enhanced mechanical properties. For example, a study published in the Journal of Polymer Science demonstrated that copolymers containing 1,2-Cyclopentanedicarboxamide units exhibit improved tensile strength and elasticity compared to their counterparts without this moiety.
The environmental impact of 1,2-Cyclopentanedicarboxamide is another area of active research. Scientists are investigating its biodegradability and potential for use in green chemistry applications. Preliminary results indicate that this compound can be efficiently degraded by microorganisms under aerobic conditions, making it a more environmentally friendly alternative to some traditional chemicals.
In conclusion, 1,2-Cyclopentanedicarboxamide (CAS No. 89851-79-6) is a versatile compound with a wide range of applications in modern chemistry. Its unique structural features make it an attractive candidate for the development of new pharmaceuticals, polymers, and environmentally friendly materials. As research in this area continues to advance, it is likely that new and innovative uses for this compound will be discovered.
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